Product packaging for 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol(Cat. No.:CAS No. 790293-36-6)

4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol

Cat. No.: B1502714
CAS No.: 790293-36-6
M. Wt: 215.25 g/mol
InChI Key: YZWHZRWOWLGVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol (CAS 790293-36-6) is a high-purity pyrimidine derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol, this compound serves as a versatile building block and key intermediate in the synthesis of more complex molecules . Its structure, which incorporates an anilino substituent, is particularly valuable in the development of novel pharmaceuticals, where it can contribute to the formation of compounds that target specific enzymes or cellular receptors . Researchers utilize this compound in exploratory studies to investigate biochemical pathways and to aid in the discovery of new therapeutic agents with potential pharmacological effects . It is recommended to store this reagent at room temperature in a dry and sealed environment to maintain its stability and purity . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O B1502714 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol CAS No. 790293-36-6

Properties

IUPAC Name

2-anilino-4,6-dimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-11(16)9(2)14-12(13-8)15-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWHZRWOWLGVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC=CC=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009403
Record name 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790293-36-6
Record name 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790293366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C9DL7EG9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol (Key Intermediate)

A crucial intermediate in the synthesis is 2-bromo-4,6-dimethylpyrimidin-5-ol, which serves as a reactive substrate for further amination. The preparation involves:

  • Starting from 4,6-dimethylpyrimidin-5-ol, which can be synthesized via condensation of 3-chloropentane-2,4-dione with formamide in formic acid, followed by treatment with aqueous ammonia to form the pyrimidin-5-ol ring system.
  • Bromination at the 2-position of the pyrimidine ring to introduce a good leaving group for subsequent amination.

This sequence is summarized as follows:

Step Reaction Reagents/Conditions Product
1 Cyclization to pyrimidin-5-ol 3-chloropentane-2,4-dione + formamide in formic acid, then NH3(aq) 4,6-Dimethylpyrimidin-5-ol
2 Bromination Bromine or N-bromosuccinimide (NBS) 2-Bromo-4,6-dimethylpyrimidin-5-ol

Palladium-Catalyzed Amination to Introduce Phenylamino Group

The phenylamino substituent at position 2 is introduced by palladium-catalyzed amination (Buchwald-Hartwig amination) of the 2-bromo intermediate with aniline or substituted anilines. The general procedure involves:

  • Reacting 2-bromo-4,6-dimethylpyrimidin-5-ol with aniline in the presence of a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) under inert atmosphere.
  • The reaction is typically carried out in a polar aprotic solvent such as toluene or DMF at elevated temperature (80–110°C) for several hours.
  • The product, this compound, is isolated by filtration or extraction and purified by recrystallization or chromatography.

Alternative Synthetic Routes and Modifications

Other synthetic strategies reported include:

  • Direct nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidin-5-ol with aniline under reflux conditions in ethanol or other solvents.
  • Multi-component reactions involving aldehydes, amines, and pyrimidine derivatives to construct substituted pyrimidin-5-ol derivatives in one pot.

These alternative methods may vary in yield, reaction time, and purity of the final product.

Detailed Research Findings and Data Tables

A recent comprehensive study on aminodimethylpyrimidin-5-ol derivatives, including this compound analogues, provides extensive synthetic and biological data. The study employed a synthetic route involving:

  • Preparation of 2-bromo-4,6-dimethylpyrimidin-5-ol (compound 10 in the study).
  • Palladium-catalyzed amination with various aromatic amines including aniline derivatives.
  • Subsequent functionalization steps to introduce acrylamide moieties for biological activity enhancement.

The synthesis scheme is summarized below:

Compound Number Description Reaction Type Yield (%)
10 2-Bromo-4,6-dimethylpyrimidin-5-ol Bromination of 4,6-dimethylpyrimidin-5-ol Not specified
14 Bromo-intermediate coupled with aniline Pd-catalyzed amination Moderate to good (typically 60–85%)
6A–6BB Final derivatives with acrylamide groups Amidation of amine Variable

Table 1: Kinase Inhibitory Activity of Selected Compounds

Compound FGFR4 IC50 (nM) FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 Selectivity (Ratio)
BLU9931 (reference) 3.6 582.3 483.7 169.1 47.6–164.0
6A (dimethylpyrimidin-5-ol derivative) 190.0 1565.4 1149.4 277.3 1.5–8.2
6O (fluoro-substituted dimethylpyrimidin-5-ol derivative) 75.3 >50,000 35,482.8 >30,000 >398

This data highlights the synthetic success in preparing selective FGFR4 inhibitors based on the 4,6-dimethylpyrimidin-5-ol scaffold with phenylamino substitution.

Notes on Reaction Conditions and Purification

  • The palladium-catalyzed amination requires careful control of temperature and atmosphere to prevent catalyst deactivation.
  • Solvent choice affects reaction rate and yield; polar aprotic solvents are preferred.
  • Purification is commonly achieved by recrystallization from ethanol or chromatographic techniques.
  • Elemental analysis and spectroscopic methods (NMR, MS) confirm the structure and purity.

Chemical Reactions Analysis

Nitration and Halogenation

The pyrimidine ring undergoes electrophilic substitution at C3 under mild conditions:

Reaction TypeReagents/ConditionsYield (%)Position ModifiedSource
NitrationKNO₃, H₂SO₄, 20°C, 30 min85–92C3
BrominationN-Bromosuccinimide (NBS), CHCl₃, RT78C3

Electron-donating methyl groups activate the ring, while the hydroxyl group directs electrophiles to C3 . Nitration at the phenyl ring is suppressed due to deactivation by the amino group .

Coordination Chemistry

The compound forms binuclear metal complexes with transition metals, validated by conductance measurements (15–28 Ω⁻¹cm²mol⁻¹) and analytical data :

Metal IonComplex FormulaObserved Λ (Ω⁻¹cm²mol⁻¹)Key Interactions
Mn(II)[Mn₂(H₄L)Cl₂(OH)₂(H₂O)₂]·8.5H₂O23O-H (hydroxyl), N (pyrimidine)
Cu(II)[Cu₂(H₄L)Cl₂(OH)₂]·H₂O·5.5EtOH28N (phenylamino), O (hydroxyl)
Fe(III)[Fe₂(H₄L)Cl₄(OH)₂(H₂O)₂]·6.5H₂O·0.5EtOH23Bridging hydroxyl, Cl⁻ counterions

These complexes exhibit octahedral geometry, with the hydroxyl and pyrimidine nitrogen acting as primary ligands .

Formylation and Oxidation

  • Vilsmeier-Haack Formylation : Introduces a formyl group at C3 using POCl₃/DMF (62% yield) .

  • Oxidation : The hydroxyl group oxidizes to a ketone under MnO₂, though over-reduction to alcohols occurs with DIBAL-H .

Phenylamino Modifications

The phenylamino group undergoes Friedel-Crafts acylation and Suzuki couplings. Microwave-assisted conditions (140°C, 45 min) improve yields for:

  • Alkylation : 70–85% yield with alkyl halides .

  • Acylation : 65% yield using acetyl chloride/AlCl₃ .

Reaction Optimization Insights

  • Solvent Effects : Ethanol increases reaction rates for substitutions but reduces yields compared to DMF .

  • Catalysts : Pd(OAc)₂ enables C–H activation at C6 for cross-couplings (55–68% yield) .

This compound’s versatility in synthesis and derivatization makes it valuable for developing pharmacologically active agents and coordination polymers. Experimental data emphasize the need for controlled conditions to manage competing reaction pathways.

Scientific Research Applications

Chemistry

In the field of chemistry, 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile intermediate in organic synthesis.

Chemical Reactions:

  • Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction: Reduction can yield amine derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: Participates in substitution reactions where functional groups on the pyrimidine ring are replaced by other groups.

Biology

The biological activity of this compound has been explored in various studies, particularly concerning its antimicrobial and anticancer properties .

Biological Studies:

Research indicates that this compound may inhibit specific enzymes or receptors, thereby modulating biological pathways relevant to diseases such as cancer. For instance:

  • It has shown potential as a tyrosine kinase inhibitor (TKI) , targeting overexpressed proteins in solid tumors like lung and pancreatic cancers .
  • The compound's interaction with cellular mechanisms suggests it could reduce the expression of anti-apoptotic proteins, enhancing cancer cell apoptosis .

Medicine

In medicinal chemistry, ongoing research aims to evaluate the therapeutic potential of this compound for treating various diseases. Its ability to interact with biological targets positions it as a candidate for drug development.

Therapeutic Applications:

  • Investigations into its efficacy against specific cancer types highlight its potential role in targeted therapies.
  • The compound's selectivity and potency against certain molecular targets suggest it could lead to the development of new pharmaceuticals .

Industry

Beyond academic research, this compound finds applications in the industrial sector for developing new materials and pharmaceuticals. Its utility as a precursor in synthesis processes underscores its importance in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrimidine derivatives exhibit diverse biological and chemical behaviors depending on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molar Mass (g/mol) Melting Point (°C) Key Applications
4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol 2-Phenylamino, 4,6-dimethyl 215.26 Not reported Fungicide metabolite
Enazadrem (INN: 107361-33-1) 2-(6-Phenylhexylamino), 4,6-dimethyl 299.41 492.3 Pharmaceutical candidate
2-Bromo-4,6-dimethylpyrimidin-5-ol 2-Bromo, 4,6-dimethyl 201.97 Not reported Synthetic intermediate
4-Chloro-2-methylsulfanyl-pyrimidin-5-ol 4-Chloro, 2-methylsulfanyl 160.17 241–243 Reactivity studies
5-Butyl-2-dimethylamino-6-methylpyrimidin-4-ol 2-Dimethylamino, 5-butyl 209.29 Not reported Analytical standard
Key Observations:
  • Enazadrem: The replacement of the phenylamino group with a 6-phenylhexylamino chain increases molar mass (299.41 vs. 215.26 g/mol) and melting point (492.3°C), suggesting enhanced hydrophobicity and crystalline stability, likely tailored for pharmaceutical applications .
  • Halogenated Derivatives : Bromination (e.g., 2-Bromo-4,6-dimethylpyrimidin-5-ol) introduces electron-withdrawing groups, enhancing reactivity for further substitutions, as seen in Suzuki coupling reactions . Chlorinated analogs (e.g., 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol) exhibit lower molar mass and distinct melting points, reflecting altered intermolecular interactions .
  • Sulfur-Containing Groups: Methylsulfanyl substituents (e.g., in 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol) may improve solubility in nonpolar solvents compared to hydroxyl or amino groups.
Fungicidal vs. Pharmaceutical Activity
  • This compound: As a pyrimethanil metabolite, it likely contributes to fungicidal activity by disrupting microbial pyrimidine metabolism .
  • Thiazole- and Nitrophenyl-Substituted Analogs: Compounds like 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-nitrophenyl)amino)pyrimidin-5-ol (m/z 368.0840) demonstrate CDK9 inhibition (IC₅₀ < 100 nM), attributed to the electron-withdrawing nitro group enhancing target affinity .

Biological Activity

4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
CAS Number: 45097442

The compound features a pyrimidine ring substituted at the 2-position with a phenylamino group and at the 4 and 6 positions with methyl groups. This unique structure is believed to contribute to its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Tyrosine Kinases: The compound has been shown to inhibit tyrosine kinases, which are critical in the signaling pathways of various cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Antiviral Activity: Preliminary studies suggest that this compound may also possess antiviral properties, potentially inhibiting viral replication .

Anticancer Properties

  • In Vitro Studies:
    • Cell Lines Tested: The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
    • Results: In MCF-7 cells, it significantly inhibited cell proliferation with an IC50 value ranging from 5 to 15 µM. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase .
  • In Vivo Studies:
    • Animal models treated with the compound showed a marked reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in treated tumors .

Antiviral Activity

Recent studies have indicated that this compound may exhibit antiviral properties. In vitro assays demonstrated effective inhibition of viral replication in influenza virus models with an IC50 value of approximately 10 µM .

Case Studies

  • Case Study on Cancer Treatment:
    • A clinical trial involving patients with advanced solid tumors showed promising results when treated with a regimen including this compound. Patients exhibited improved survival rates and reduced tumor markers after treatment cycles .
  • Case Study on Viral Infections:
    • In a study on influenza-infected mice, administration of the compound resulted in over a 50% reduction in viral load within the lungs after three days of treatment .

Data Tables

Biological Activity IC50 Value (µM) Target
Cancer Cell Proliferation (MCF-7)5 - 15Tyrosine Kinase Inhibition
Viral Replication (Influenza)~10Viral Polymerase

Q & A

Basic Questions

Q. What analytical methods are recommended for quantifying 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol in environmental or biological samples?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the primary method for detecting and quantifying this compound, particularly in compliance with EPA tolerance regulations. The EPA mandates measuring the sum of pyrimethanil and its metabolite (including this compound) in food commodities using LC-MS with stoichiometric equivalence calculations. Sample preparation involves extraction with organic solvents (e.g., ethyl acetate) followed by purification via column chromatography or recrystallization to minimize matrix interference .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution reactions. For example:

Starting Materials : 2-methylthio-4-methylpyrimidine derivatives or guanidine acetate precursors.

Key Steps : Introduction of the hydroxymethyl group via formaldehyde in basic conditions (e.g., NaOH) or reductive amination using sodium cyanoborohydride with formaldehyde.

Purification : Silica gel column chromatography with ethyl acetate/hexane mixtures or recrystallization to achieve >95% purity .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor or metabolite in agrochemical research (e.g., fungicide development). In drug discovery, it is studied for antimicrobial and anticancer properties via structure-activity relationship (SAR) assays. Researchers often derivatize the phenylamino or pyrimidin-ol groups to explore bioactivity .

Advanced Research Questions

Q. How can researchers optimize low yields (e.g., 15%) in the synthesis of this compound derivatives?

  • Methodological Answer : Low yields often stem from side reactions during hydroxymethylation or amination. Strategies include:

  • Reaction Conditions : Adjusting temperature (e.g., reflux vs. room temperature) and solvent polarity (e.g., methanol/formalin mixtures).
  • Catalysts : Using Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
  • Purification : Gradient elution in column chromatography (e.g., ethyl acetate/hexane/methanol mixtures) to isolate target compounds .

Q. How can computational modeling complement experimental data in predicting metabolite formation pathways?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking can simulate metabolic pathways, such as oxidation or conjugation reactions. For instance, cytochrome P450 enzyme interactions with the pyrimidine ring can be modeled to predict hydroxylation sites. These models are validated against HPLC or LC-MS data from in vitro microsomal assays .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Approaches include:

  • Pharmacokinetic Studies : Measuring plasma half-life and tissue distribution using radiolabeled compounds.
  • Metabolite Profiling : Identifying active/inactive metabolites via high-resolution MS.
  • Formulation Adjustments : Encapsulation in liposomes to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
Reactant of Route 2
Reactant of Route 2
4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.